molecular formula C9H7ClN2S B1598104 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole CAS No. 74466-94-7

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Cat. No. B1598104
CAS RN: 74466-94-7
M. Wt: 210.68 g/mol
InChI Key: MJDMQQBPPCLSDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole” was characterized by various spectroscopic techniques and single-crystal X-ray diffraction . Another related compound, “5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides”, was synthesized in a six-step process starting from 4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported. The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .

Scientific Research Applications

Antimicrobial Activity

The compound 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole has been explored in various scientific studies for its potential antimicrobial properties. For instance, its derivative synthesized from a Mannich base demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). This indicates its potential utility in developing new antimicrobial agents.

Structural and Electronic Properties

A detailed comparison between observed and theoretical density functional theory (DFT) calculations on the structure of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole revealed insights into its crystal and molecular structure, electronic properties, and potential application as a nonlinear optical (NLO) material. The study suggests its applicability in designing new chemical entities for specific applications, highlighting its structural geometry and electronic properties (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Corrosion Inhibition

Research on the corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, for mild steel in acidic solutions has shown promising results. These compounds exhibit good inhibition properties, making them viable candidates for corrosion protection applications, which is essential for extending the lifespan of metal infrastructure (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

Anticancer Potential

Another area of research interest is the anticancer potential of thiadiazole derivatives. Studies have evaluated the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This suggests the potential for these compounds to be developed into effective anticancer agents (Gomha, Salah, & Abdelhamid, 2014).

Antiviral Activity

The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to the discovery of compounds with antiviral activity, particularly against the tobacco mosaic virus. This highlights the potential of such derivatives in the development of new antiviral drugs, which is crucial for managing and controlling viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Safety And Hazards

The safety data sheet for a related compound, “5-(4-Chlorophenyl)furfural”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDMQQBPPCLSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372342
Record name 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

CAS RN

74466-94-7
Record name 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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